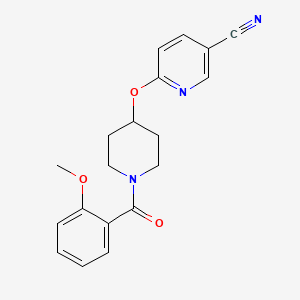

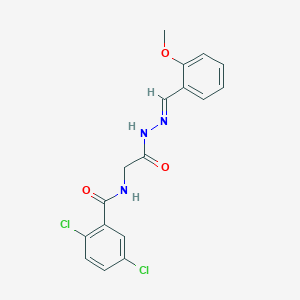

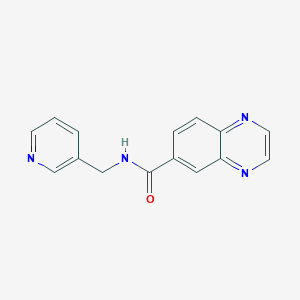

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has been extensively studied in scientific research. This compound is known for its potential therapeutic applications and has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The structural characteristics and supramolecular interactions of nicotinonitrile derivatives have been a subject of study, providing insights into their molecular configurations and potential applications. For example, Chantrapromma et al. (2009) investigated the asymmetric unit of a nicotinonitrile derivative, revealing non-planar independent molecules with significant dihedral angles and weak intramolecular interactions. These findings suggest potential for designing molecules with specific electronic properties or for the development of materials with tailored supramolecular architectures (Chantrapromma et al., 2009).

Synthesis and Chemical Transformations

Abdel-Aziz (2007) detailed a methodology for the Lewis acid-promoted nucleophilic displacement of 2-methoxy-3-cyanopyridines by organo cuprates, leading to the formation of nicotinic acid and nicotinamide derivatives. This work not only expands the toolkit for synthesizing nicotinonitrile derivatives but also underscores the versatility of these compounds in generating a variety of biologically relevant molecules (Abdel-Aziz, 2007).

Application in Material Science

Research on nitroxide radicals, closely related to the structure of interest, has demonstrated their potential as high power-rate electrode-active materials. Suga et al. (2004) explored the electron-transfer kinetics of nitroxide derivatives, revealing their suitability as electrode-active materials due to their fast electron-transfer processes. This suggests potential applications of similar compounds in the development of high-performance materials for energy storage and conversion (Suga et al., 2004).

Mechanism of Action

Target of Action

The primary target of 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes .

Mode of Action

The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4 . Its boronic acid moiety chelates with the dual metal ions in the catalytic domain and overlaps with the phosphate in cAMP during the hydrolysis process . This interaction extends into the adenine pocket . By inhibiting PDE4, the compound increases the levels of cAMP within cells .

Biochemical Pathways

Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various proteins, altering their activity . This can lead to a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in inflammatory responses and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .

Result of Action

The inhibition of PDE4 and subsequent increase in cAMP levels result in reduced inflammation and immune dysregulation . This can lead to improvements in conditions like psoriasis and atopic dermatitis .

properties

IUPAC Name |

6-[1-(2-methoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-24-17-5-3-2-4-16(17)19(23)22-10-8-15(9-11-22)25-18-7-6-14(12-20)13-21-18/h2-7,13,15H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHNEFRTWZTPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

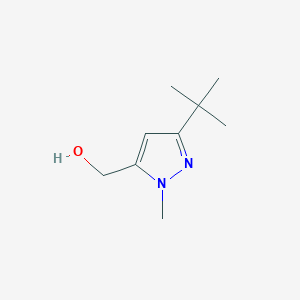

![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)

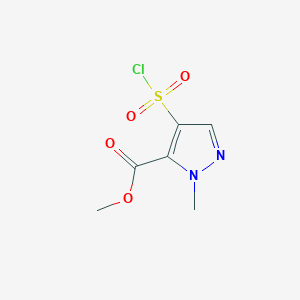

![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2466961.png)

![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)

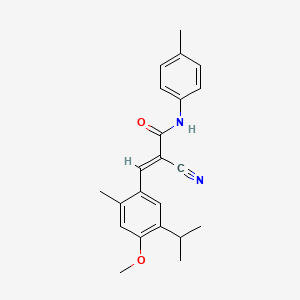

![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)